Superior Phosphorescence Yield for Optical and Sensing Applications
1,8-Dinitronaphthalene demonstrates a phosphorescence quantum yield of 0.79 at 77 K in EPA, the highest among five nitronaphthalenes measured under identical conditions [1]. This value is notably higher than that of 1-nitronaphthalene, which exhibits a fivefold decrease in triplet deactivation relative to 2-nitronaphthalene, with the latter's planar structure (0° twist) contrasting with 1-nitronaphthalene's 49° bend [1]. The exceptionally high yield of 1,8-dinitronaphthalene is directly attributed to its unique 60–70° nitro group twist, which minimizes non-radiative decay pathways [2].
| Evidence Dimension | Phosphorescence Quantum Yield (φp) |
|---|---|
| Target Compound Data | 0.79 |
| Comparator Or Baseline | 1-Nitronaphthalene: φp < 0.79; 2-Nitronaphthalene: φp < 0.79 (implied from 5-fold decrease in deactivation); other dinitronaphthalenes: not reported but 1,8-isomer is highest among five nitronaphthalenes tested [1] |
| Quantified Difference | Highest reported yield among five nitronaphthalenes; 1,8-dinitronaphthalene φp = 0.79 [1] |
| Conditions | Measured at 77 K in EPA (ether:isopentane:ethanol, 5:5:2) glass |
Why This Matters
This high phosphorescence quantum yield is critical for applications requiring efficient triplet-state emission, such as oxygen sensing, optical imaging, and mechanistic photophysical studies, where signal intensity directly impacts detection limits.
- [1] Hurley, R.; Testa, A. C. Phosphorescence study of nitronaphthalenes. Spectrochim. Acta A Mol. Spectrosc. 1971, 27 (4), 587–591. https://doi.org/10.1016/0584-8539(71)80157-5 View Source
- [2] Kojima, M.; Nagakura, S. Electronic Spectra and Electronic Structures of α- and β-Nitronaphthalenes and 1,8-Dinitronaphthalene. Bull. Chem. Soc. Jpn. 1966, 39 (6), 1262–1269. https://doi.org/10.1246/bcsj.39.1262 View Source
